4-[(4-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid
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Overview
Description
This compound belongs to the class of organic compounds known as sulfanilides . It is an organic aromatic compound containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 . The molecular formula is C15H14ClNO4S, and it has an average mass of 339.794 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid core with a methylsulfonyl amino group and a chlorobenzyl group attached . The molecular weight is 339.8g/mol.Scientific Research Applications
Metabolic Pathways and Enzyme Induction
Studies have highlighted the metabolic transformation and enzyme induction capabilities of compounds related to 4-[(4-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid. For instance, research has shown that methylsulfonyl metabolites derived from chlorinated compounds like dichlorobenzene can significantly influence the activities of hepatic microsomal enzymes involved in drug metabolism. Such metabolites have been associated with inducing phase I and phase II reactions in hepatic microsomal drug metabolism, pointing towards their potential role in modifying enzyme activities and influencing metabolic pathways (Kato, Kogure, Sato, & Kimura, 1988).
Environmental and Toxicological Insights
Research into similar compounds has also provided valuable insights into environmental and toxicological aspects. For example, the study of methylsulfonyl metabolites of polychlorinated biphenyl congeners in rats revealed their significant impact on hepatic microsomal drug-metabolizing enzyme systems. These findings suggest the involvement of such metabolites in inducing enzyme systems, which could have implications for understanding the environmental persistence and biological effects of related compounds (Kato et al., 1995).
Pharmacokinetics and Drug Development
Investigations into the pharmacokinetics of sulfoxide compounds provide a framework for understanding the absorption, distribution, and metabolism of this compound analogs. Studies on compounds like ML-1035 have shown how enantiomers can have different disposition kinetics and how their metabolic pathways, including sulfidation and sulfoxidation, can affect their pharmacological profiles. Such research is crucial for drug development, particularly in designing compounds with desirable pharmacokinetic properties (Kuo, Poole, Mandagere, & Hwang, 1993).
Biochemical and Molecular Mechanisms
The study of metabolites from chlorinated aromatic hydrocarbons, such as those formed from tetrachlorobiphenyl, sheds light on the biochemical and molecular mechanisms underlying the formation and effects of sulfur-containing metabolites. Such research contributes to a deeper understanding of the metabolic fate and potential toxicological implications of these compounds, which is essential for assessing their safety and environmental impact (Haraguchi et al., 1985).
Safety and Hazards
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-22(20,21)17(10-11-2-6-13(16)7-3-11)14-8-4-12(5-9-14)15(18)19/h2-9H,10H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRBPWWNHRUUQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.